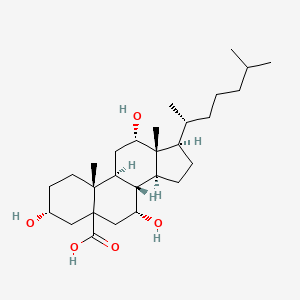![molecular formula C20H21N5O5 B15061594 N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Benzoyl-2’,3’-isopropylideneadenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processesIt is characterized by its unique chemical structure, which includes a benzoyl group and an isopropylidene moiety attached to the adenosine molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’,3’-isopropylideneadenosine typically involves the protection of the hydroxyl groups of adenosine followed by the introduction of the benzoyl group at the N6 position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for N6-Benzoyl-2’,3’-isopropylideneadenosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions
N6-Benzoyl-2’,3’-isopropylideneadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzoyl group or other functional groups in the molecule.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted adenosine analogs .
科学的研究の応用
N6-Benzoyl-2’,3’-isopropylideneadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, including its role as a smooth muscle vasodilator.
Medicine: Research has shown that adenosine analogs, including N6-Benzoyl-2’,3’-isopropylideneadenosine, have potential anticancer properties by inhibiting cancer progression.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery .
作用機序
N6-Benzoyl-2’,3’-isopropylideneadenosine exerts its effects by mimicking the action of adenosine. It binds to adenosine receptors on the cell surface, leading to various downstream effects. These effects include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. The compound’s anticancer properties are attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Benzoyl-2’,3’-isopropylideneadenosine is unique due to its specific chemical modifications, which enhance its stability and biological activity compared to other adenosine analogs. The presence of the benzoyl and isopropylidene groups provides distinct properties that make it a valuable tool in scientific research .
特性
分子式 |
C20H21N5O5 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
N-[9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H21N5O5/c1-18(2)19(28)12(8-26)30-17(20(18,19)29)25-10-23-13-14(21-9-22-15(13)25)24-16(27)11-6-4-3-5-7-11/h3-7,9-10,12,17,26,28-29H,8H2,1-2H3,(H,21,22,24,27)/t12-,17-,19+,20-/m1/s1 |
InChIキー |
SBKHHFROZKOUCZ-HINUTXJASA-N |
異性体SMILES |
CC1([C@@]2([C@]1([C@@H](O[C@@H]2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C |
正規SMILES |
CC1(C2(C1(C(OC2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
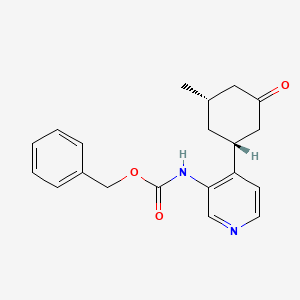



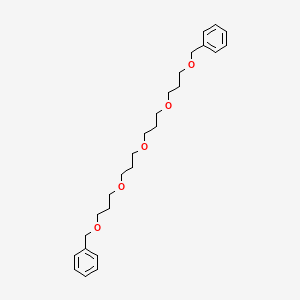
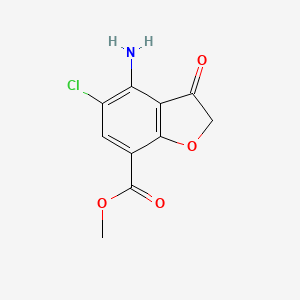
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)
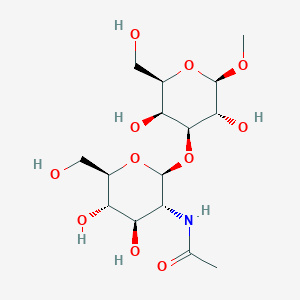
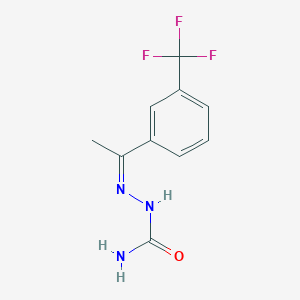
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)
